2-(3-Methoxyphenyl)-2-oxoethyl 5-[(2-chlorophenyl)amino]-5-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-METHOXYPHENYL)-2-OXOETHYL 4-[(2-CHLOROPHENYL)CARBAMOYL]BUTANOATE is an organic compound with a complex structure that includes both methoxyphenyl and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-METHOXYPHENYL)-2-OXOETHYL 4-[(2-CHLOROPHENYL)CARBAMOYL]BUTANOATE typically involves multi-step organic reactions. One common method involves the reaction of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2-chlorophenyl isocyanate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(3-METHOXYPHENYL)-2-OXOETHYL 4-[(2-CHLOROPHENYL)CARBAMOYL]BUTANOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(3-METHOXYPHENYL)-2-OXOETHYL 4-[(2-CHLOROPHENYL)CARBAMOYL]BUTANOATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-cancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-METHOXYPHENYL)-2-OXOETHYL 4-[(2-CHLOROPHENYL)CARBAMOYL]BUTANOATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anti-cancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-METHOXYPHENYL)-2-OXOETHYL 4-[(2-CHLOROPHENYL)CARBAMOYL]BUTANOATE
- 2-(3-METHOXYPHENYL)-2-OXOETHYL 4-[(3-CHLOROPHENYL)CARBAMOYL]BUTANOATE
Uniqueness
2-(3-METHOXYPHENYL)-2-OXOETHYL 4-[(2-CHLOROPHENYL)CARBAMOYL]BUTANOATE is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both methoxy and chlorophenyl groups provides a distinct set of chemical properties that can be exploited in various applications.
Properties
Molecular Formula |
C20H20ClNO5 |
---|---|
Molecular Weight |
389.8 g/mol |
IUPAC Name |
[2-(3-methoxyphenyl)-2-oxoethyl] 5-(2-chloroanilino)-5-oxopentanoate |
InChI |
InChI=1S/C20H20ClNO5/c1-26-15-7-4-6-14(12-15)18(23)13-27-20(25)11-5-10-19(24)22-17-9-3-2-8-16(17)21/h2-4,6-9,12H,5,10-11,13H2,1H3,(H,22,24) |
InChI Key |
GNBOFYUDOFZOIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)CCCC(=O)NC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.